N-(5-isobutyl-1H-1,2,4-triazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
CAS No.:
Cat. No.: VC16338853
Molecular Formula: C17H24N6O2
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N6O2 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H24N6O2/c1-11(2)8-14-18-17(21-20-14)19-15(24)10-23-16(25)9-12-6-4-3-5-7-13(12)22-23/h9,11H,3-8,10H2,1-2H3,(H2,18,19,20,21,24) |
| Standard InChI Key | MSYTUCHKJWONHV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NC(=NN1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Introduction
Molecular Description
This compound consists of two main structural components:
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5-isobutyl-1H-1,2,4-triazol-3-yl group: A triazole ring substituted with an isobutyl group. Triazoles are known for their stability and bioactivity.
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3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl group: A bicyclic system containing a pyridazine ring fused to a cycloheptane and featuring a ketone functional group.
The two components are connected via an acetamide linker.
General Synthesis Approach
The synthesis of this compound likely involves:
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Formation of the triazole moiety: This can be achieved by cyclization of hydrazine derivatives with carbon-based precursors.
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Construction of the bicyclic pyridazine system: This step may involve condensation reactions followed by cyclization to form the fused ring structure.
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Coupling via an acetamide bond: The triazole and pyridazine systems are connected through an acetamide linker using standard amidation techniques.
Challenges in Synthesis
The synthesis of such complex molecules typically requires:
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Precise control of reaction conditions to ensure selectivity.
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Purification techniques like recrystallization or chromatography to isolate the desired product.
Medicinal Chemistry
Compounds containing triazole and pyridazine motifs are often investigated for their pharmacological properties:
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Antifungal Activity: Triazoles are well-known for their antifungal properties due to their ability to inhibit ergosterol biosynthesis.
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Anti-inflammatory Properties: Pyridazine derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
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Anticancer Potential: The bicyclic pyridazine system may interact with cellular targets involved in cancer pathways.
Drug Development
This compound could serve as a lead molecule for further optimization in drug discovery programs targeting:
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Inflammatory diseases.
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Fungal infections.
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Cancer therapies.
Spectroscopic Techniques
To confirm the structure of this compound:
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NMR (Nuclear Magnetic Resonance):
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NMR for proton environments.
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NMR for carbon framework analysis.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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For functional group identification (amide and ketone groups).
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Crystallography
Single-crystal X-ray diffraction could provide definitive structural confirmation by detailing bond lengths and angles.
In Silico Studies
Molecular docking studies can predict the interaction of this compound with biological targets such as enzymes or receptors.
In Vitro Testing
Potential assays include:
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Antifungal activity against Candida species.
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Anti-inflammatory assays measuring inhibition of COX or LOX enzymes.
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Cytotoxicity tests on cancer cell lines like HeLa or HCT116.
Pharmacokinetics
Early-stage ADME (Absorption, Distribution, Metabolism, Excretion) studies would evaluate its drug-like properties.
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